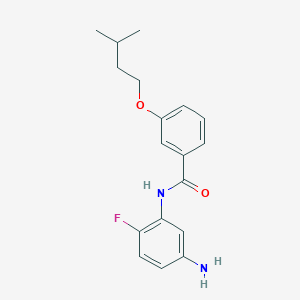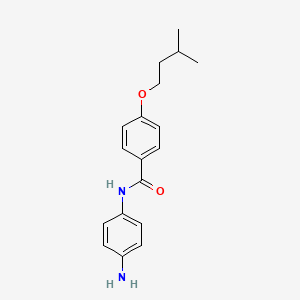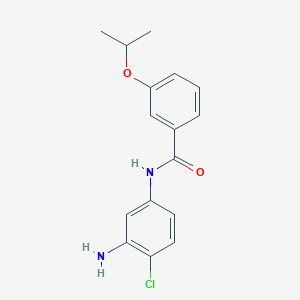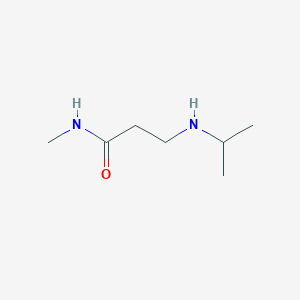
3-(Isopropylamino)-N-methylpropanamide
Vue d'ensemble
Description
“3-(Isopropylamino)-N-methylpropanamide” is likely an organic compound that contains an isopropylamine group and a methylpropanamide group. Isopropylamine is a colorless liquid with an ammonia-like odor and is a valuable intermediate in the chemical industry .
Chemical Reactions Analysis
Isopropylamine, a component of this compound, exhibits reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls .
Physical And Chemical Properties Analysis
Isopropylamine, a component of this compound, is a hygroscopic colorless liquid with an ammonia-like odor. It is miscible with water and flammable .
Applications De Recherche Scientifique
Biocompatible Thermoresponsive Polymer Synthesis
A study by Mondal et al. (2022) explored the synthesis of a biocompatible thermoresponsive polymer derived from 3-(Isopropylamino)-N-methylpropanamide. This polymer, featuring both isopropyl and isopropylamidopropyl moieties, was found to have potential as a carrier for the anticancer drug doxorubicin, indicating its use in targeted drug delivery systems (Mondal et al., 2022).
Bioengineering Applications of pNIPAM Substrates
Poly(N-isopropyl acrylamide) (pNIPAM) substrates, related to 3-(Isopropylamino)-N-methylpropanamide, have been extensively utilized in bioengineering. As per Cooperstein and Canavan (2010), these substrates are effective for the nondestructive release of biological cells and proteins, with applications in studying extracellular matrix, cell sheet engineering, and tumor spheroid formation (Cooperstein & Canavan, 2010).
Synthesis of Radiolabeled Compounds for PET Imaging
Fujinaga et al. (2012) developed novel benzamide derivatives, including those with a structure similar to 3-(Isopropylamino)-N-methylpropanamide, for positron emission tomography (PET) imaging of metabotropic glutamate 1 receptor in the brain. This highlights its application in the development of imaging agents for neurological research (Fujinaga et al., 2012).
Thermoresponsive Homopolymer Tunable by pH and CO2
Jiang et al. (2014) synthesized a homopolymer using a monomer derived from 3-(Isopropylamino)-N-methylpropanamide, which exhibited unique properties such as temperature-sensitive solubility influenced by pH and CO2. This property could be valuable in creating environmentally responsive materials (Jiang et al., 2014).
Synthesis of Analgesic and Anti-Inflammatory Agents
Chhabria et al. (2007) synthesized derivatives of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, structurally related to 3-(Isopropylamino)-N-methylpropanamide, demonstrating potential as analgesic and anti-inflammatory agents (Chhabria et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-3-(propan-2-ylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)9-5-4-7(10)8-3/h6,9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNMWDXTWCXBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylamino)-N-methylpropanamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

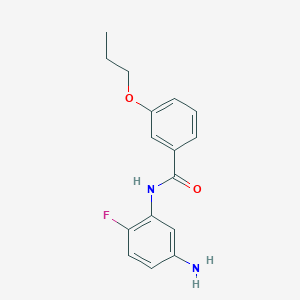
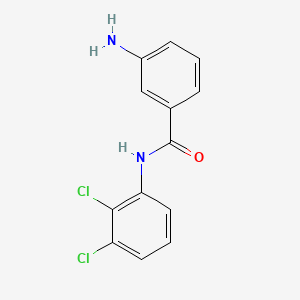
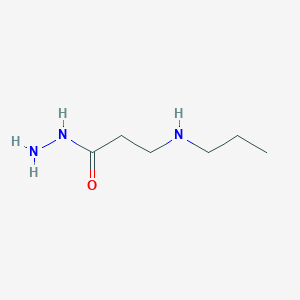
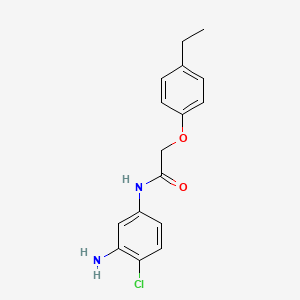
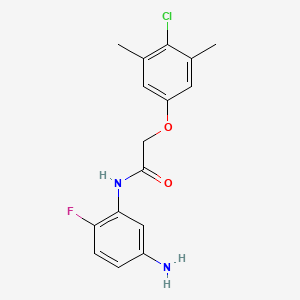
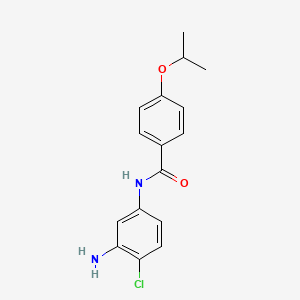
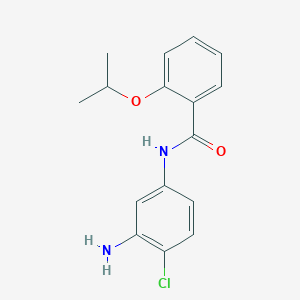
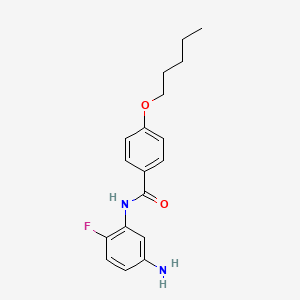
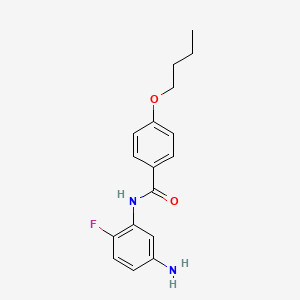
![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)

